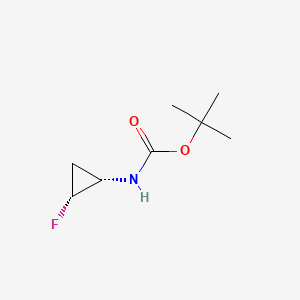
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is an organic compound that features an indole core substituted with a hydroxybutanoyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with an indole derivative, which undergoes acylation with 4-hydroxybutanoyl chloride in the presence of a base such as pyridine. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydroxybutanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: 3-(4-oxobutanoyl)-1H-indole-5-carbonitrile.
Reduction: 3-(4-aminobutanoyl)-1H-indole-5-carbonitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The hydroxybutanoyl group can form hydrogen bonds with amino acid residues, while the indole ring can participate in π-π interactions, stabilizing the compound-enzyme complex.
相似化合物的比较
Similar Compounds
4-hydroxybutan-2-one: Shares the hydroxybutanoyl group but lacks the indole and carbonitrile functionalities.
3-hydroxy-4-pyranone: Contains a similar hydroxy group but has a different core structure.
Uniqueness
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its indole core is particularly significant in medicinal chemistry, as indole derivatives are known for their biological activity.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c14-7-9-3-4-12-10(6-9)11(8-15-12)13(17)2-1-5-16/h3-4,6,8,15-16H,1-2,5H2 |
InChI 键 |
COUOYQOKDASMMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
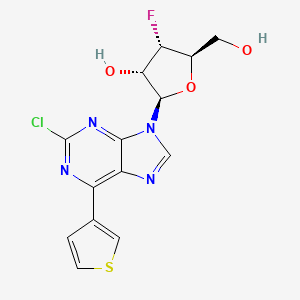

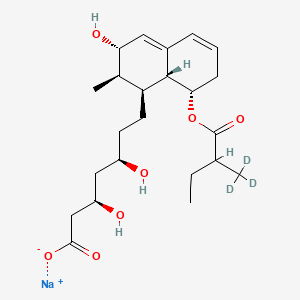
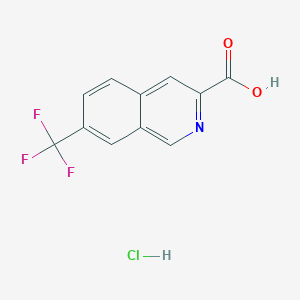
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
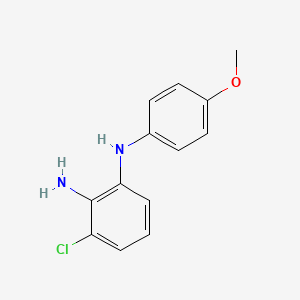
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
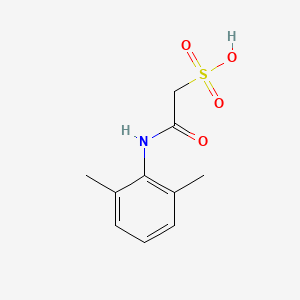
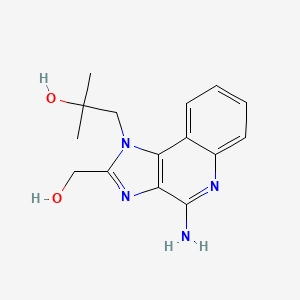
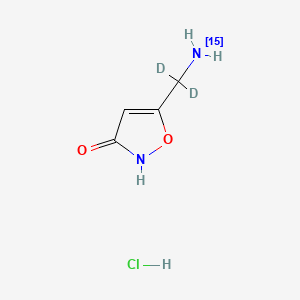
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
